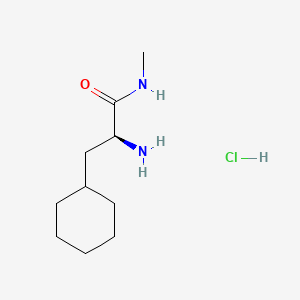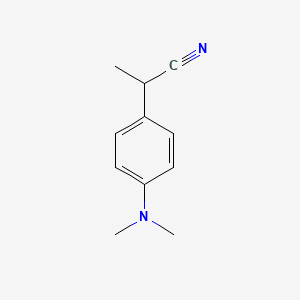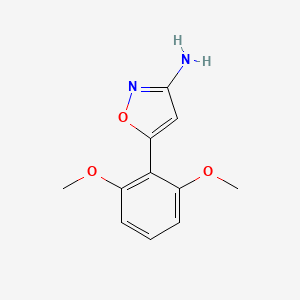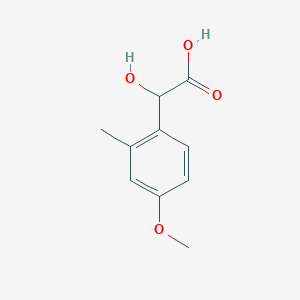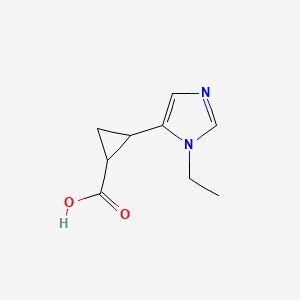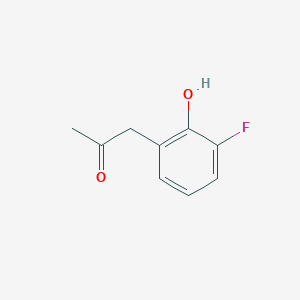![molecular formula C12H8F3NO2 B13596879 3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile typically involves the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have facilitated the synthesis of compounds containing the trifluoromethoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions would be crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and carbonitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, such as temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Biology: Its unique structural features may make it a candidate for studying biological interactions and pathways.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific molecular targets.
Industry: It may find applications in the development of new materials or as an intermediate in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The trifluoromethoxy group could play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: This compound shares the trifluoromethoxy and carbonitrile groups but differs in the structure of the carbon backbone.
Other trifluoromethoxy-containing compounds: Various compounds containing the trifluoromethoxy group have been studied for their unique properties and applications.
Uniqueness
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H8F3NO2 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
InChI-Schlüssel |
CCTAKCQLQSIXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






